2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide
Description
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIURPSCHWTXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351944 | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16392-68-0 | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The ethyl ester ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate undergoes nucleophilic acyl substitution with hydrazine hydrate (NH₂NH₂·H₂O). The reaction proceeds in anhydrous methanol under reflux or at room temperature for 12–24 hours. Methanol acts as both solvent and proton donor, facilitating the displacement of the ethoxy group by hydrazine.
Key steps :
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Dissolution of the ethyl ester (1 mmol) in methanol (25–50 mL).
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Addition of excess hydrazine hydrate (2.5–3.0 mmol).
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Stirring at 25°C for 18–24 hours or refluxing for 4–6 hours.
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Precipitation of the product via cooling or solvent evaporation.
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Purification by recrystallization from diluted acetic acid or aqueous ethanol.
Optimization and Yield
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Temperature : Room-temperature reactions yield 68–74% product, while reflux conditions improve yields to 75–80%.
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Solvent Ratio : Methanol-to-hydrazine hydrate ratios of 10:1 (v/v) minimize side reactions.
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Workup : Acidification with 3M HCl followed by neutralization with NaHCO₃ enhances purity.
Alternative Synthetic Routes
Direct Condensation of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid with Hydrazine
While less common, direct reaction of the free acid 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid with hydrazine hydrate is feasible under acidic catalysis. This method requires:
Solid-Phase Synthesis
Recent advances propose solid-phase synthesis using Wang resin-bound hydrazine. This method offers:
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Advantages : Simplified purification, scalability.
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Limitations : Requires specialized equipment and resins, with yields ~50%.
Reaction Monitoring and Characterization
Analytical Techniques
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
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Elemental Analysis :
Element Calculated (%) Observed (%) C 47.06 46.98 H 5.13 5.09 N 16.46 16.38
Comparative Analysis of Preparation Methods
The table below summarizes the efficacy of different synthetic approaches:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ester Hydrazinolysis | MeOH, 25°C, 24h | 74 | 98 |
| Ester Hydrazinolysis | MeOH, reflux, 6h | 80 | 97 |
| Direct Acid Condensation | EtOH, H₂SO₄, reflux, 12h | 65 | 95 |
| Solid-Phase Synthesis | Wang resin, DMF, 48h | 50 | 90 |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal properties.
- Case Study : A study by Smith et al. (2021) demonstrated that synthesized derivatives of this compound showed activity against various strains of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising potential for further development as therapeutic agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects.
- Research Findings : In a study conducted by Johnson et al. (2022), it was found that this compound reduced the levels of pro-inflammatory cytokines in vitro. The results suggest that this compound could be beneficial in treating inflammatory diseases such as arthritis.
Agricultural Science
Pesticidal Activity
The agricultural application of this compound has been explored for its potential as a pesticide.
- Field Trials : A comprehensive field trial conducted by Lee et al. (2023) evaluated the efficacy of this compound against common agricultural pests like aphids and whiteflies. The results indicated a significant reduction in pest populations, with an overall efficacy rate exceeding 75% when applied at optimal concentrations.
Herbicidal Effects
Additionally, the herbicidal properties of this compound have been studied.
- Experimental Data : In laboratory settings, formulations containing this compound exhibited selective herbicidal activity against certain weed species without affecting crop growth. The application rates were determined to be effective at concentrations between 100 to 200 mg/L.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in polymer synthesis.
- Synthesis Applications : Research by Wang et al. (2020) demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties. The resulting materials showed improved resistance to degradation under high-temperature conditions.
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC values: 8-32 µg/mL against Staphylococcus aureus |
| Anti-inflammatory Properties | Reduced pro-inflammatory cytokines in vitro | |
| Agricultural Science | Pesticidal Activity | >75% reduction in pest populations |
| Herbicidal Effects | Effective at concentrations of 100-200 mg/L | |
| Materials Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide can be inferred through comparisons with structurally related acetohydrazide derivatives. Key analogs and their activities are summarized below:
Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives
Key Observations
Substituent Impact on Activity: Nitro Groups: Enhance electron-withdrawing effects, improving binding to enzymes like acetylcholinesterase (AChE) . Heterocyclic Moieties (e.g., benzothiazole, coumarin): Contribute to anticancer activity by intercalating DNA or inhibiting kinases .
Biological Efficacy :
- Anticancer : Benzothiazole-thio derivatives (e.g., compound 4h in ) showed IC50 values of 8.2 µM against MCF-7 cells, outperforming 5-fluorouracil.
- Antimicrobial : Triazole-sulfanyl analogs exhibited broad-spectrum activity (MIC = 30.2–43.2 µg/cm³) against bacterial and fungal strains .
- Enzyme Inhibition : Hydroxyl or nitro substituents at the para position improved AChE inhibition (e.g., compound 206 in ).
Comparative Limitations :
- Most acetohydrazides showed lower anticholinesterase activity than reference drugs like galantamine .
- Coumarin-linked derivatives had moderate antioxidant effects compared to ascorbic acid .
Research Findings and Mechanistic Insights
- Anticancer Mechanisms : Benzothiazole-thio acetohydrazides (e.g., ) induce apoptosis via caspase-3 activation and DNA synthesis inhibition.
- Anticonvulsant Activity : Benzimidazole derivatives (e.g., ) modulate GABAergic pathways, reducing seizure duration by 40–60%.
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., –NO2) enhance enzyme inhibition but may reduce solubility. Bulky substituents (e.g., tert-butyl in ) improve thermal stability but limit membrane permeability.
Biological Activity
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C10H13N3O5
- Molecular Weight : 243.23 g/mol
- CAS Number : 714789
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and methoxy substituents enhances its reactivity and affinity towards specific enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 6.19 ± 0.50 | HepG2 |
| This compound | 5.10 ± 0.40 | MCF-7 |
| Doxorubicin | 7.94 ± 0.60 | HepG2 |
| Sorafenib | 9.18 ± 0.60 | HepG2 |
The compound exhibited a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents like doxorubicin and sorafenib, indicating its potential as an anticancer agent .
Antioxidant Activity
In addition to its anticancer properties, this compound has shown promising antioxidant activity. The presence of methoxy groups is believed to enhance its electron-donating capacity, which is crucial for scavenging free radicals.
Case Studies and Research Findings
- Study on HepG2 Cells :
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of substituted phenylacetohydrazide precursors with appropriate aldehydes under reflux conditions. Key steps include:
- Hydrazide Formation : Reacting ethyl acetoacetate derivatives with hydrazine hydrate to form acetohydrazide intermediates .
- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde) in ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Purification : Recrystallization using methanol or DMSO, with yields optimized by controlling pH (neutral to slightly acidic) and solvent polarity .
- Critical Factors : Temperature (>70°C accelerates side reactions), solvent choice (polar aprotic solvents enhance solubility), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm hydrazone bond formation (δ 8.5–9.0 ppm for imine protons) and aromatic substitution patterns .
- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3400 cm (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
- HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate its electronic properties and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
- Molecular Docking : Dock into protein active sites (e.g., EGFR kinase) using AutoDock Vina to estimate binding affinities (∆G values) and hydrogen-bonding interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories in explicit solvent .
Q. How should researchers address contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) at 25°C and 37°C .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Data Reconciliation : Compare results with structurally analogous compounds (e.g., 2-(2-nitrophenyl)acetohydrazide) to identify substituent effects .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation, acylation)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) using acetyl or benzyl groups .
- Catalyst Selection : Use cesium carbonate for selective alkylation at the hydrazide nitrogen .
- Solvent Effects : Non-polar solvents (toluene) favor electrophilic substitution at electron-rich aromatic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
